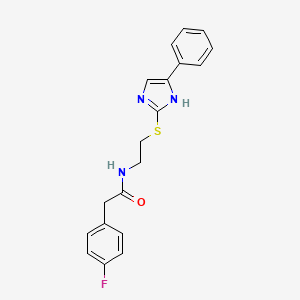

4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

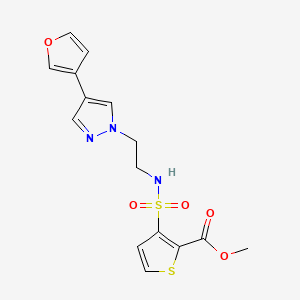

4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid, or OXB, is a naturally occurring compound found in several plant species. OXB has been studied for its potential applications in various scientific fields, ranging from medicinal chemistry to biochemistry and physiology.

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis :

- An innovative, efficient, and environmentally friendly one-pot biocatalytic synthesis method has been developed for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones. This process involves heterocyclization of ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates with o-phenylenediamine or o-aminophenol in lemon juice, serving as both a solvent and a catalyst. This strategy is notable for producing a smaller amount of waste and achieving high yields with excellent green chemistry metrics (Petronijević et al., 2017).

Synthesis of Functionalized 4H-1,2-Benzoxazines :

- A new method for synthesizing functionalized 4H-1,2-benzoxazine derivatives has been established. This includes the synthesis of 4H-1,2-benzoxazines with various electron-withdrawing substituents on the benzene ring. These heterocycles can be potent intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Hydroxamic Acids in Plant Defense :

- Hydroxamic acids, such as 4-hydroxy-1,4-benzoxazin-3-ones, play a significant role in the defense of cereals against insects, fungi, and bacteria. They are also involved in the detoxification of herbicides and exhibit allelopathic effects (Niemeyer, 1988).

Microwave-Assisted Synthesis :

- A method for the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid has been developed. These acids are valuable as biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021).

Synthesis of Unsaturated α-Acyloxybenzothiazoleamides :

- 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid has been used as an acid component in the Passerini three-component reaction, leading to the production of unsaturated α-benzothiazole acyloxyamides in good yields (Sheikholeslami-Farahani & Shahvelayati, 2013).

Propiedades

IUPAC Name |

(E)-4-oxo-4-(3-oxo-4H-1,4-benzoxazin-6-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c14-9(2-4-12(16)17)7-1-3-10-8(5-7)13-11(15)6-18-10/h1-5H,6H2,(H,13,15)(H,16,17)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUSHMFPTILMCD-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-butenoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-isopropyl-7-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2756406.png)

![2-{(1E)-2-[1-(2-naphthylmethyl)benzimidazol-2-yl]vinyl}furan](/img/structure/B2756407.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B2756418.png)

![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2756422.png)